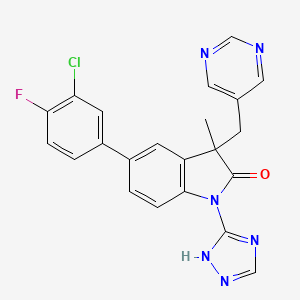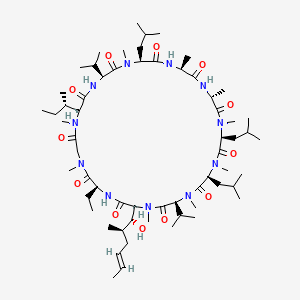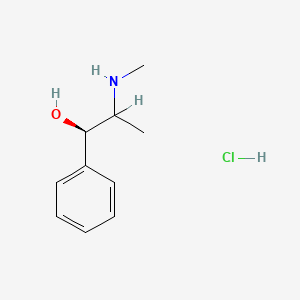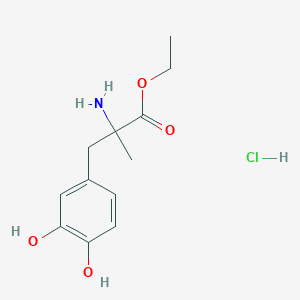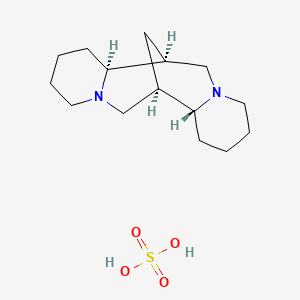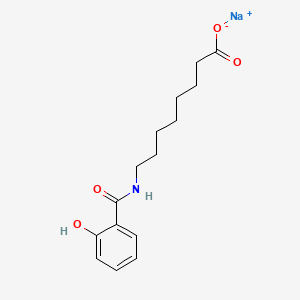
巴替马司他
描述
巴替马司他,也称为BB-94,是一种合成基质金属蛋白酶(MMPs)抑制剂。它由英国生物技术制药有限公司开发,以其对多种MMPs的强大活性而闻名。巴替马司他主要用作抗转移药物,属于血管生成抑制剂家族 .
科学研究应用
巴替马司他具有广泛的科学研究应用,包括:
化学: 用作研究MMP抑制和开发新的MMP抑制剂的模型化合物。
生物学: 研究其对细胞迁移、侵袭和血管生成的影响。
医学: 探索作为治疗各种癌症的潜在治疗剂,特别是那些涉及转移的癌症。
作用机制
巴替马司他通过抑制基质金属蛋白酶的活性来发挥其作用。它模拟MMPs的天然底物,并结合到这些酶的活性位点,防止它们降解细胞外基质。这种对MMP活性的抑制通过限制癌细胞分解周围组织的能力来减少肿瘤侵袭和转移 .
生化分析
Biochemical Properties
Batimastat plays a significant role in biochemical reactions by inhibiting various MMPs, including MMP-1, MMP-2, MMP-3, MMP-7, and MMP-9 . These enzymes are involved in the breakdown of extracellular matrix components, which is essential for tissue remodeling and repair. By binding to the active sites of these enzymes, Batimastat prevents their catalytic activity, thereby inhibiting the degradation of the extracellular matrix.
Cellular Effects
Batimastat has profound effects on various types of cells and cellular processes. It influences cell function by inhibiting MMPs, which are involved in cell signaling pathways, gene expression, and cellular metabolism . By preventing the degradation of the extracellular matrix, Batimastat can inhibit cancer cell invasion and metastasis. Additionally, it can affect angiogenesis, the process by which new blood vessels form, which is crucial for tumor growth and survival.
Molecular Mechanism
The molecular mechanism of Batimastat involves its binding to the active sites of MMPs, thereby inhibiting their enzymatic activity . This inhibition prevents the breakdown of the extracellular matrix, which is essential for cancer cell invasion and metastasis. Batimastat also affects gene expression by modulating the activity of transcription factors involved in the regulation of MMPs. This results in decreased expression of MMPs and reduced degradation of the extracellular matrix.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Batimastat can change over time. The stability and degradation of Batimastat are crucial factors that influence its long-term effects on cellular function . Studies have shown that Batimastat can be stable for up to 12 months when stored under appropriate conditions. Its stability can be affected by factors such as temperature and pH. Long-term studies have demonstrated that Batimastat can inhibit cancer cell invasion and metastasis over extended periods.
Dosage Effects in Animal Models
The effects of Batimastat vary with different dosages in animal models. At low doses, Batimastat can effectively inhibit MMP activity and prevent cancer cell invasion and metastasis . At high doses, Batimastat can exhibit toxic or adverse effects, such as hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where the efficacy of Batimastat plateaus at higher doses, indicating that optimal dosing is crucial for its therapeutic application.
Metabolic Pathways
Batimastat is involved in various metabolic pathways, including those related to the metabolism of extracellular matrix components . It interacts with enzymes such as MMPs and cofactors involved in the regulation of these enzymes. By inhibiting MMPs, Batimastat can affect metabolic flux and metabolite levels, leading to changes in the extracellular matrix composition and cellular function.
Transport and Distribution
Batimastat is transported and distributed within cells and tissues through various mechanisms . It can interact with transporters and binding proteins that facilitate its uptake and distribution. The localization and accumulation of Batimastat within specific tissues can influence its therapeutic efficacy and potential side effects. Studies have shown that Batimastat can accumulate in tumor tissues, where it exerts its inhibitory effects on MMPs.
Subcellular Localization
The subcellular localization of Batimastat is crucial for its activity and function . It can be directed to specific compartments or organelles through targeting signals or post-translational modifications. The localization of Batimastat within the extracellular matrix and its interaction with MMPs are essential for its inhibitory effects on cancer cell invasion and metastasis.
准备方法
巴替马司他通过一系列化学反应合成,包括形成肽状骨架和掺入羟肟酸基团。合成路线通常包括以下步骤:
肽骨架的形成: 这涉及氨基酸的偶联以形成肽链。
羟肟酸基团的掺入: 这是通过肽链与羟胺的反应来实现的。
最终组装: 最终产物是通过将肽链与噻吩衍生物偶联而获得的.
巴替马司他的工业生产方法涉及使用类似反应条件进行大规模合成,但针对更高的收率和纯度进行了优化。该工艺包括严格的纯化步骤,以确保最终产品符合药典标准 .
化学反应分析
巴替马司他经历了几种类型的化学反应,包括:
氧化: 巴替马司他可以在特定条件下氧化,形成各种氧化产物。
还原: 还原反应可用于修饰羟肟酸基团。
这些反应中常用的试剂和条件包括过氧化氢等氧化剂,硼氢化钠等还原剂,以及用于取代反应的各种催化剂。这些反应形成的主要产物取决于所使用的具体条件,但通常包括具有改变的官能团的巴替马司他的修饰版本 .
相似化合物的比较
巴替马司他经常与其他MMP抑制剂(如玛利玛司他)进行比较。这两种化合物的作用机制相似,但玛利玛司他具有改善的药代动力学特性,可以口服给药,而巴替马司他则需要注射。其他类似化合物包括:
玛利玛司他: 机制相似,但药代动力学更好。
TIMP-1、TIMP-2、TIMP-3、TIMP-4: 具有不同选择性特征的MMPs的天然抑制剂。
TNP-470: 另一种具有不同作用机制的血管生成抑制剂
属性
IUPAC Name |
(2S,3R)-N-hydroxy-N'-[(2S)-1-(methylamino)-1-oxo-3-phenylpropan-2-yl]-3-(2-methylpropyl)-2-(thiophen-2-ylsulfanylmethyl)butanediamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H31N3O4S2/c1-15(2)12-17(18(22(28)26-30)14-32-20-10-7-11-31-20)21(27)25-19(23(29)24-3)13-16-8-5-4-6-9-16/h4-11,15,17-19,30H,12-14H2,1-3H3,(H,24,29)(H,25,27)(H,26,28)/t17-,18+,19+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFILPEOLDIKJHX-QYZOEREBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(CSC1=CC=CS1)C(=O)NO)C(=O)NC(CC2=CC=CC=C2)C(=O)NC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@H]([C@H](CSC1=CC=CS1)C(=O)NO)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)NC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H31N3O4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20156497 | |
| Record name | Batimastat | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20156497 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
477.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
130370-60-4 | |
| Record name | Batimastat | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=130370-60-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Batimastat [USAN:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0130370604 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Batimastat | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB03880 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Batimastat | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20156497 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 130370-60-4 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BATIMASTAT | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BK349F52C9 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary target of Batimastat?
A1: Batimastat [(4-N-hydroxyamino)-2R-isobutyl-3S-(thienyl-thiomethyl)succinyl]-L- phenyl-alanine-N-methylamide) is a synthetic inhibitor of matrix metalloproteinases (MMPs). [] MMPs are a family of zinc-dependent enzymes that play crucial roles in the breakdown and remodeling of the extracellular matrix (ECM). []
Q2: How does Batimastat interact with MMPs?
A2: Batimastat acts as a broad-spectrum MMP inhibitor by binding to the zinc ion present in the active site of these enzymes. [] This binding effectively prevents the enzyme from interacting with and degrading its ECM substrates. [] The crystal structure of human neutrophil collagenase (MMP-8) complexed with Batimastat reveals a bidentate interaction between the inhibitor and the catalytic zinc ion through the hydroxyl and carbonyl oxygens of Batimastat's hydroxamate group. []
Q3: What are the downstream effects of MMP inhibition by Batimastat?
A3: Inhibiting MMP activity with Batimastat has been shown to have various downstream effects, including:
- Reduced tumor growth and metastasis: Batimastat has demonstrated significant inhibitory effects on the growth and spread of various cancer types in preclinical models, including breast, colon, ovarian, and pancreatic cancers. [, , , , ] This effect is attributed to the suppression of MMP-mediated ECM degradation, which is crucial for tumor invasion and angiogenesis. []
- Attenuation of pulmonary hypertension: Batimastat has been shown to reduce pulmonary hypertension in chronically hypoxic rats. [] The mechanism is thought to involve the inhibition of collagenolytic activity, thereby reducing vascular remodeling. []
- Reduction of epidural fibrosis: Batimastat has demonstrated efficacy in reducing epidural fibrosis following laminectomy in a rat model. [] This finding suggests a potential role for Batimastat in preventing post-surgical complications related to excessive scar tissue formation. []
- Modulation of immune responses: Research suggests that Batimastat can influence IgE secretion by inhibiting the proteolytic processing of CD23 (FcεRII). [, ] This finding highlights the potential of Batimastat in modulating immune responses, particularly in allergic diseases characterized by elevated IgE levels. []
Q4: Does Batimastat affect the expression levels of MMPs?
A4: While Batimastat effectively inhibits the activity of MMPs, studies have shown that it does not directly affect the mRNA levels of these enzymes in tumor cells or tissues. [] Instead, its primary mode of action is through direct interaction with the enzyme's active site, preventing substrate binding and subsequent ECM degradation. []
Q5: What is the molecular formula and weight of Batimastat?
A5: The molecular formula of Batimastat is C21H28N4O4S2, and its molecular weight is 464.6 g/mol.
Q6: Has Batimastat been investigated for controlled drug delivery applications?
A6: Yes, Batimastat has been explored for use in drug-eluting stents. [] One study evaluated the safety and efficacy of Batimastat-eluting stents in patients with coronary artery disease. []
Q7: How do structural modifications of Batimastat affect its inhibitory activity against MMPs?
A7: The structure of Batimastat, particularly the hydroxamate group and the P2′ substituent, are crucial for its inhibitory activity against MMPs. [] Modifications to these regions can significantly affect the compound's potency and selectivity for different MMP subtypes. [, ] For example, removal of the thienothiomethyl substituent adjacent to the hydroxamate moiety significantly decreases inhibitory potency towards α-secretase. []
Q8: Are there any known instances where Batimastat administration led to unexpected outcomes?
A8: Yes, paradoxically, Batimastat administration has been linked to increased liver metastasis in specific experimental settings. [] This unexpected outcome highlights the complex interplay between MMPs, tumor cells, and the microenvironment and underscores the importance of thoroughly evaluating potential side effects of MMP inhibitors. []
Q9: What in vitro models have been used to study the effects of Batimastat?
A9: Various in vitro models have been employed to investigate the effects of Batimastat on cellular processes, including:
- Cell viability and proliferation assays: These assays are used to assess the direct cytotoxic effects of Batimastat on different cell types, including cancer cells. [, , ]
- Angiogenesis assays: In vitro tube formation assays using endothelial cells are commonly used to evaluate the antiangiogenic potential of Batimastat. [, ]
- Invasion assays: These assays utilize various matrices, such as Matrigel, to mimic the extracellular environment and assess the ability of Batimastat to inhibit tumor cell invasion. [, , ]
Q10: What in vivo models have been employed to investigate the efficacy of Batimastat?
A10: Researchers have utilized a variety of animal models to assess the in vivo efficacy of Batimastat, including:
- Xenograft models: Human tumor cells are implanted into immunodeficient mice to study the effects of Batimastat on tumor growth, metastasis, and angiogenesis. [, , , , ]
- Syngeneic models: Murine tumor cells are implanted into immunocompetent mice of the same genetic background, allowing for the study of Batimastat's effects on tumor progression in the context of a functional immune system. [, , ]
- Spontaneous metastasis models: Tumor cells are implanted into animals, allowed to form primary tumors, and then surgically removed. [, ] Batimastat is administered after surgery to assess its effects on the development of distant metastases.
- Disease-specific models: Researchers have utilized models like the bleomycin-induced pulmonary fibrosis model [] and the mdx mouse model of Duchenne muscular dystrophy [] to investigate the therapeutic potential of Batimastat in specific disease contexts.
Q11: Have any clinical trials been conducted with Batimastat?
A11: Yes, Batimastat was one of the first MMP inhibitors to enter clinical trials. [, ] Unfortunately, the phase III trials were disappointing, demonstrating limited clinical efficacy. []
Q12: What factors contributed to the limited clinical success of Batimastat despite promising preclinical data?
A12: Several factors might have contributed to the discrepancy between the preclinical and clinical outcomes of Batimastat, including:
- Patient selection: The lack of reliable biomarkers to identify patients who would benefit most from MMP inhibition may have resulted in the inclusion of individuals with tumors not primarily driven by MMP activity. [, ]
- Disease stage: Early clinical trials often focused on patients with advanced-stage cancers, where the disease complexity and tumor burden might have limited the efficacy of single-agent therapy like Batimastat. [, ]
- Dose and schedule: Optimizing the dosing regimen and schedule of Batimastat administration is crucial for achieving therapeutic efficacy while minimizing potential side effects. [, ]
Q13: Are there any alternative MMP inhibitors?
A13: Yes, besides Batimastat, numerous other MMP inhibitors have been developed and investigated. These inhibitors can be classified into different groups based on their structure and mechanism of action. Some examples include:
- Hydroxamate-based inhibitors: Similar to Batimastat, these inhibitors contain a hydroxamate group that chelates the zinc ion in the active site of MMPs. Marimastat is another example of a hydroxamate-based MMP inhibitor that has been evaluated in clinical trials. [, ]
- Non-hydroxamate inhibitors: These inhibitors utilize different chemical moieties to target MMPs and often display improved selectivity profiles compared to broad-spectrum hydroxamate inhibitors. []
Q14: What tools and resources are essential for research on Batimastat and other MMP inhibitors?
A14: Effective research on Batimastat and MMP inhibitors requires access to various tools and resources:
- In vitro and in vivo models: Reliable and well-characterized models are crucial for studying the effects of Batimastat on different cellular processes and disease pathologies. [, ]
- Analytical techniques: Techniques like gelatin zymography, ELISA, and immunohistochemistry are essential for quantifying MMP activity, protein levels, and localization. [, ]
- Molecular modeling and computational chemistry: Computational approaches are valuable for understanding the interactions between Batimastat and its target enzymes, predicting the activities of novel inhibitors, and guiding rational drug design. [, ]
Q15: What is the historical significance of Batimastat in MMP inhibitor research?
A15: Batimastat played a pivotal role in the development and understanding of MMP inhibitors as potential cancer therapeutics. It was one of the first MMP inhibitors to enter clinical trials, generating significant interest in this class of drugs. [, ] Although Batimastat itself did not translate into a successful clinical treatment, it provided valuable insights into the challenges and considerations for developing effective MMP-targeted therapies. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


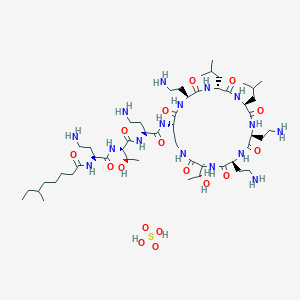

![methyl (4R)-2,6-dimethyl-5-nitro-4-[2-(trifluoromethyl)phenyl]-1,4-dihydropyridine-3-carboxylate](/img/structure/B1663519.png)



